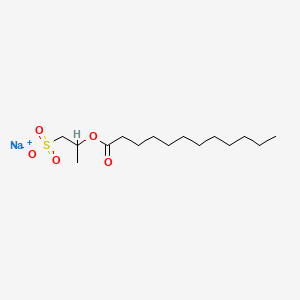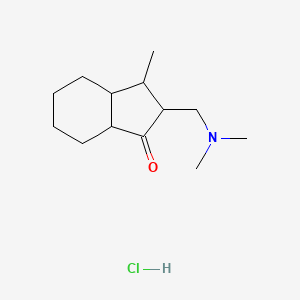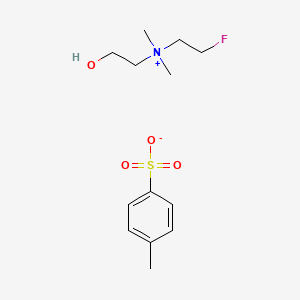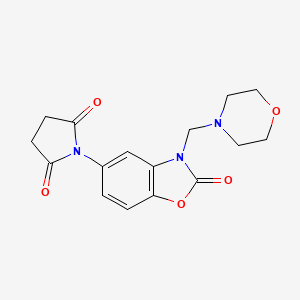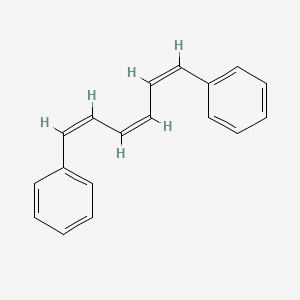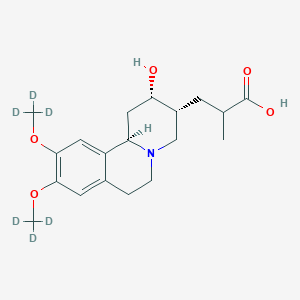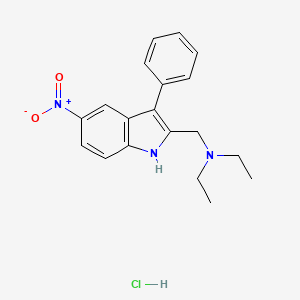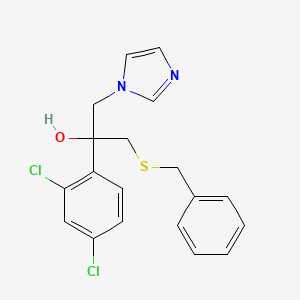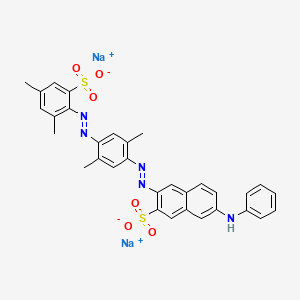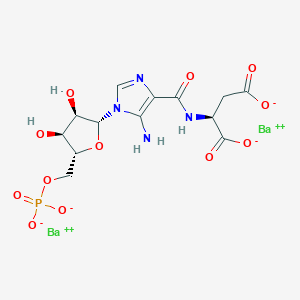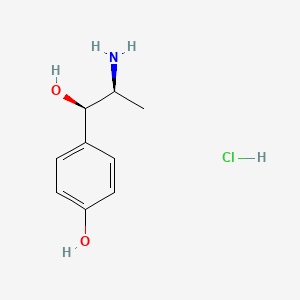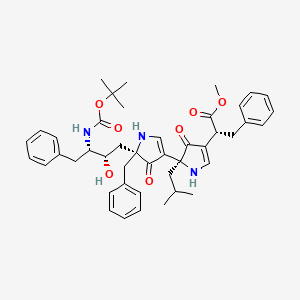
(2,3'-Bi-1H-pyrrole)-4-acetic acid, 5'-((2S,3S)-3-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-4-phenylbutyl)-2,3,4',5'-tetrahydro-2-(2-methylpropyl)-3,4'-dioxo-alpha,5'-bis(phenylmethyl)-, methyl ester, (aR,2S,5'S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2,3’-Bi-1H-pyrrole)-4-acetic acid, 5’-((2S,3S)-3-(((1,1-dimethylethoxy)carbonyl)amino)-2-hydroxy-4-phenylbutyl)-2,3,4’,5’-tetrahydro-2-(2-methylpropyl)-3,4’-dioxo-alpha,5’-bis(phenylmethyl)-, methyl ester, (aR,2S,5’S)-” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including pyrrole rings, acetic acid, and ester groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include pyrrole derivatives, acetic acid, and various protecting groups to ensure selective reactions. Common synthetic routes may involve:
- Formation of the pyrrole rings through cyclization reactions.
- Introduction of the acetic acid moiety via esterification or amidation reactions.
- Protection and deprotection steps to introduce the desired functional groups selectively.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole rings and hydroxyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: Functional groups on the pyrrole rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for drug development. Its structure can be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers, coatings, and adhesives. Its unique chemical properties can contribute to the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The functional groups on the compound can form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3’-Bi-1H-pyrrole)-4-acetic acid derivatives: Compounds with similar core structures but different functional groups.
Pyrrole-based compounds: Molecules containing pyrrole rings with various substituents.
Acetic acid derivatives: Compounds with acetic acid moieties and different functional groups.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups in a single molecule
Eigenschaften
CAS-Nummer |
173091-93-5 |
|---|---|
Molekularformel |
C44H53N3O7 |
Molekulargewicht |
735.9 g/mol |
IUPAC-Name |
methyl (2R)-2-[(5S)-5-[(5S)-5-benzyl-5-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]-4-oxo-1H-pyrrol-3-yl]-5-(2-methylpropyl)-4-oxo-1H-pyrrol-3-yl]-3-phenylpropanoate |
InChI |
InChI=1S/C44H53N3O7/c1-29(2)24-44(38(49)34(27-46-44)33(40(51)53-6)22-30-16-10-7-11-17-30)35-28-45-43(39(35)50,25-32-20-14-9-15-21-32)26-37(48)36(23-31-18-12-8-13-19-31)47-41(52)54-42(3,4)5/h7-21,27-29,33,36-37,45-46,48H,22-26H2,1-6H3,(H,47,52)/t33-,36+,37+,43+,44+/m1/s1 |
InChI-Schlüssel |
QUDJJQVGSBUVMG-WYIKCZTRSA-N |
Isomerische SMILES |
CC(C)C[C@@]1(C(=O)C(=CN1)[C@@H](CC2=CC=CC=C2)C(=O)OC)C3=CN[C@@](C3=O)(CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)OC)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


